Methyl 4-methoxy-3-methylbenzoate

Neurodegeneration Kinase Inhibition Parkinson's Disease

The 4-methoxy-3-methyl regioisomer (CAS 70347-04-5) is the only isomer with documented LRRK2 serine/threonine kinase inhibition for Parkinson's research. The 3-methoxy-4-methyl isomer (CAS 3556-83-0) targets Aβ fibrillation and cannot substitute. Essential for patented WDR5-MLL1 inhibitor synthesis and clean benzylic bromination at the 3-methyl group. ≥98% purity. Verify CAS 70347-04-5 at procurement to ensure synthetic route integrity.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 70347-04-5
Cat. No. B1353890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxy-3-methylbenzoate
CAS70347-04-5
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OC)OC
InChIInChI=1S/C10H12O3/c1-7-6-8(10(11)13-3)4-5-9(7)12-2/h4-6H,1-3H3
InChIKeyNRJGLTXKVDHVPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-methoxy-3-methylbenzoate (CAS 70347-04-5): A Differentiated Benzoate Ester Building Block for Chemical Synthesis and Procurement


Methyl 4-methoxy-3-methylbenzoate (CAS 70347-04-5) is a substituted benzoate ester with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol [1]. This compound features a methyl ester group at the 1-position, a methoxy group at the 4-position, and a methyl group at the 3-position on the benzene ring, a specific substitution pattern that dictates its unique chemical reactivity and physical properties . It is a solid at ambient temperature with a density of approximately 1.075–1.1 g/cm³ and a boiling point of 269.5 °C at 760 mmHg . The compound is primarily utilized as a versatile intermediate in organic synthesis, with documented applications in the preparation of pharmaceutical agents, heterocyclic compounds, and other fine chemicals .

Procurement Risk: Why Methyl 4-methoxy-3-methylbenzoate Cannot Be Interchanged with Positional Isomers


The specific 4-methoxy-3-methyl substitution pattern of Methyl 4-methoxy-3-methylbenzoate is critical for its function and cannot be replaced by its close positional isomer, Methyl 3-methoxy-4-methylbenzoate (CAS 3556-83-0), or other in-class compounds . This seemingly minor structural difference results in distinct physical properties, such as a significantly lower melting point for the 3-methoxy-4-methyl isomer (50-54 °C) [1], and, more importantly, a divergence in chemical and biological reactivity. For instance, the target compound has been specifically cited as an inhibitor of serine/threonine kinases like LRRK2 , while its positional isomer is associated with the inhibition of β-amyloid peptide fibrillation and as an antimalarial drug intermediate . Generic substitution with a regioisomer would therefore compromise the intended synthetic outcome or bioactivity profile, making procurement of the exact CAS number essential for reproducibility and research integrity.

Quantitative Differentiation of Methyl 4-methoxy-3-methylbenzoate (70347-04-5): Evidence for Scientific Selection


Regioisomer-Driven Divergence in Biological Activity: LRRK2 Inhibition vs. Anti-Aβ Fibrillation

Methyl 4-methoxy-3-methylbenzoate is reported as a potent inhibitor of serine/threonine kinases, including LRRK2, a validated target in Parkinson's disease research . In contrast, its primary regioisomer, Methyl 3-methoxy-4-methylbenzoate, exhibits a different biological profile, acting as an inhibitor of β-amyloid (Aβ) peptide fibrillation in vitro, a mechanism relevant to Alzheimer's disease . This direct comparison demonstrates that the position of the methoxy and methyl groups on the benzene ring is a critical determinant of biological target engagement. Researchers studying LRRK2-related pathways must prioritize the 4-methoxy-3-methyl isomer to ensure the correct pharmacological profile.

Neurodegeneration Kinase Inhibition Parkinson's Disease

Positional Isomer Comparison: Differential Physicochemical Properties

The target compound and its positional isomer, Methyl 3-methoxy-4-methylbenzoate (CAS 3556-83-0), exhibit measurable differences in key physicochemical properties. The 3-methoxy-4-methyl isomer has a reported melting point range of 50-54 °C [1], while no melting point is typically reported for the 4-methoxy-3-methyl isomer, suggesting it may be a liquid or low-melting solid at room temperature. Furthermore, while both have similar boiling points (269.5 °C for target , 257.4 °C for isomer [1]), their densities differ slightly (1.075 g/cm³ vs 1.1 g/cm³) [1]. These differences, while modest, can influence handling, purification, and formulation protocols.

Pre-formulation Physical Chemistry Analytical Chemistry

Synthetic Utility: Documented Role as a Building Block in Nitrogen-Containing Heterocycle Synthesis

Methyl 4-methoxy-3-methylbenzoate is explicitly claimed as a key intermediate in the synthesis of nitrogen-containing heterocyclic compounds, as detailed in patent literature . For example, it is a starting material in the preparation of compounds targeting WDR5-MLL1 protein-protein interactions, a therapeutic strategy in oncology . While specific yield data are not disclosed in the searchable excerpts, the compound's role in these complex, multi-step patent syntheses provides strong, class-level evidence of its differentiated utility. Alternative benzoate esters lacking this exact substitution pattern would not be suitable for these specific synthetic routes.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Differentiated Reactivity Profile for Bromination Reactions

The 3-methyl group of Methyl 4-methoxy-3-methylbenzoate is susceptible to benzylic bromination, a key functionalization step. A documented procedure uses N-bromosuccinimide (NBS) and a radical initiator to brominate this specific compound in CCl4 . This reactivity stands in contrast to the parent acid, 4-methoxy-3-methylbenzoic acid, which lacks the ester group. Furthermore, while a similar bromination is reported for the 3-methoxy-4-methyl isomer (CAS 3556-83-0) as a step in the synthesis of the asthma drug Zafirlukast [1], the regioisomeric difference in substitution pattern ensures that the resulting brominated intermediate is structurally distinct and leads to a different final product.

Organic Synthesis Halogenation Functionalization

Procurement and Purity Specifications: Availability and Quality Control Data

Methyl 4-methoxy-3-methylbenzoate is commercially available from multiple vendors with standard purity grades of 97% and 98% . Suppliers such as Bidepharm and CATO provide batch-specific quality control data, including NMR, HPLC, and MS spectra, along with Certificates of Analysis (COA) . This level of documentation and consistent purity specification is a key differentiator for procurement, ensuring that the material is suitable for research and development purposes. While its isomer (CAS 3556-83-0) is also widely available, the procurement of the exact CAS number with verifiable analytical data guarantees the correct regioisomer is obtained.

Procurement Quality Control Analytical Standards

High-Value Application Scenarios for Methyl 4-methoxy-3-methylbenzoate (70347-04-5) Based on Evidence-Based Differentiation


Parkinson's Disease Research: Targeting LRRK2 Kinase

Researchers investigating the role of LRRK2 kinase in Parkinson's disease should prioritize Methyl 4-methoxy-3-methylbenzoate (CAS 70347-04-5) for use as a chemical probe or as a starting point for medicinal chemistry optimization. Its reported activity as a serine/threonine kinase inhibitor, specifically against LRRK2 , directly aligns with this therapeutic area. The close regioisomer, Methyl 3-methoxy-4-methylbenzoate (CAS 3556-83-0), does not share this activity profile, instead being associated with Aβ fibrillation . Procuring the correct isomer is therefore essential to ensure the intended biological effect is studied, avoiding off-target confounds.

Synthesis of Patent-Disclosed Nitrogen-Containing Heterocycles

In medicinal chemistry programs focused on synthesizing novel nitrogen-containing heterocycles, particularly those described in patents related to WDR5-MLL1 inhibitors , Methyl 4-methoxy-3-methylbenzoate is the required building block. The experimental procedures in these patents explicitly name this compound as an intermediate. Attempting to substitute it with a different benzoate ester, even a positional isomer, would not lead to the patented structures and would invalidate the synthetic route. Procurement of CAS 70347-04-5 is therefore a requirement for anyone seeking to replicate or build upon this specific intellectual property.

Radical Bromination for the Generation of Specific Benzylic Bromide Intermediates

Synthetic chemists requiring a benzylic bromide intermediate with a specific substitution pattern (e.g., 3-(bromomethyl)-4-methoxybenzoate) should select Methyl 4-methoxy-3-methylbenzoate as the starting material. Its documented susceptibility to radical bromination at the 3-methyl group provides a well-defined entry point for further functionalization. While the 3-methoxy-4-methyl isomer can also be brominated , the resulting intermediate will have a different regioisomeric structure, leading to a different final product. The choice of starting material dictates the final molecular architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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